Technical Whitepaper: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Technical Whitepaper: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Role in Drug Discovery: A Privileged Scaffold for Kinase Inhibition
Executive Summary
This technical guide analyzes 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (also known as 6-chloro-7-azaindole-3-carboxylic acid), a critical intermediate in the synthesis of type I and type II kinase inhibitors. While often commercially available as its methyl ester (CAS: 800401-70-1) or aldehyde precursor, the free acid is a pivotal "hub" molecule. Its 7-azaindole core mimics the purine ring of ATP, allowing for potent interaction with the hinge region of kinases, while the C-6 chlorine and C-3 carboxylic acid moieties provide orthogonal handles for library generation.
Part 1: Chemical Identity & Physiochemical Profile[1]
The molecule belongs to the 7-azaindole class, a bioisostere of indole and purine. The nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, significantly altering the electronic properties compared to the standard indole scaffold.
| Property | Specification |
| IUPAC Name | 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| Common Name | 6-Chloro-7-azaindole-3-carboxylic acid |
| CAS Number | 896137-60-3 (Free Acid); 800401-70-1 (Methyl Ester) |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~12.5 (Pyrrole NH) |
| Solubility | Low in water; soluble in DMSO, DMF, and hot MeOH |
| Key Structural Feature | N7-Hinge Binder : The pyridine nitrogen accepts H-bonds from the kinase hinge region.C6-Cl Handle : Electrophilic site for Suzuki/Buchwald couplings.C3-COOH Handle : Nucleophilic site for amide coupling. |
Part 2: Synthetic Pathways & Methodologies[2]
The synthesis of the 3-carboxylic acid derivative typically proceeds via the oxidation of the 3-formyl intermediate. This route is preferred over direct carboxylation due to the electron-deficient nature of the pyridine ring, which makes Friedel-Crafts-type acylations difficult without activation.
Protocol A: Vilsmeier-Haack Formylation (Precursor Synthesis)
Rationale: The C3 position of 6-chloro-7-azaindole is the most nucleophilic site, allowing for selective formylation.
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Reagents: 6-chloro-7-azaindole, POCl₃, DMF.
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Procedure:
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Cool DMF (5 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv) to generate the Vilsmeier reagent (chloroiminium ion).
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Add 6-chloro-7-azaindole (1 equiv) dissolved in DMF.
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Heat to 80°C for 3-6 hours. Monitor by LC-MS for the disappearance of starting material.
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Quench: Pour into ice-water and neutralize with 2M NaOH to pH 8. The aldehyde precipitates as a solid.
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Yield: Typically 80-90%.
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Protocol B: Pinnick Oxidation (Aldehyde to Acid)
Rationale: The Pinnick oxidation (NaClO₂) is selected over permanganate or chromic acid to avoid oxidative dechlorination or degradation of the nitrogen heterocycle.
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Reagents: 6-chloro-7-azaindole-3-carboxaldehyde, NaClO₂ (Sodium Chlorite), NaH₂PO₄ (Buffer), 2-methyl-2-butene (Scavenger), t-BuOH/H₂O.
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Mechanism: Chlorous acid (HClO₂) oxidizes the aldehyde. The scavenger captures the hypochlorous acid (HOCl) byproduct to prevent chlorination at the C5 position.
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Step-by-Step Protocol:
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Solvent System: Dissolve the aldehyde (10 mmol) in t-BuOH (40 mL) and THF (10 mL). Add 2-methyl-2-butene (80 mmol, excess).
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Oxidant Preparation: Dissolve NaClO₂ (15 mmol) and NaH₂PO₄ (15 mmol) in water (15 mL).
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Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at room temperature.
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Reaction: Stir for 2-4 hours. The mixture may turn pale yellow.
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Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from MeOH/Water or trituration with hexanes.
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Visualization: Synthetic Workflow
Figure 1: Two-step synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid from the parent azaindole.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6]
The 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold is a "privileged structure" in kinase drug discovery.
Kinase Hinge Binding (ATP Mimicry)
The 7-azaindole core is a bioisostere of the purine ring found in ATP.
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Mechanism: The N1 (pyrrole) acts as a hydrogen bond donor, and the N7 (pyridine) acts as a hydrogen bond acceptor. This "donor-acceptor" motif forms a bidentate interaction with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Glu residue in CDK2 or Met residue in JAKs).
Orthogonal Functionalization (SAR Expansion)
This molecule allows for "Scaffold Hopping" and rapid library generation:
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C3-Amide Vector: The carboxylic acid is coupled with amines to extend into the solvent-exposed region or the ribose-binding pocket of the kinase. This modulates solubility and pharmacokinetic (PK) properties.
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C6-Aryl Vector: The chlorine atom is a handle for Suzuki-Miyaura coupling. Introducing aryl or heteroaryl groups here allows the molecule to reach the "gatekeeper" residue or the hydrophobic back-pocket, crucial for achieving selectivity (e.g., in FGFR or CSF1R inhibitors).
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore map showing the strategic utility of the C3-acid and C6-chloro substituents.
Part 4: Handling and Stability
Safety Precautions
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Acid Sensitivity: While the 7-azaindole ring is generally stable, the C6-chlorine can be susceptible to hydrolysis under strong acidic conditions at high temperatures, yielding the 6-hydroxy (pyridone) derivative.
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Coupling Reactions: When using the acid in amide couplings (EDC/HOBt or HATU), ensure the indole nitrogen (N1) is not accidentally acylated. If necessary, protect N1 with a SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl group prior to activation of the carboxylic acid.
Storage
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Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
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Protect from moisture to prevent hydrolysis of the carboxylic acid to a zwitterionic form which may complicate solubility in organic solvents.
References
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ChemicalBook. (2025).[1] 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-chloro-, Methyl ester - Product Information.Link
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Sigma-Aldrich. (2025). 7-Azaindole-3-carboxaldehyde Product Sheet (Precursor).Link
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Guillard, J., et al. (2007).[1][2][3] "Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues." Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937.[1][2][3] Link
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MDPI. (2024). "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors." Molecules. Link
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NRO Chemistry. (2023). Pinnick Oxidation: Mechanism & Examples.[4]Link
